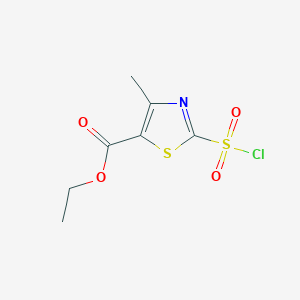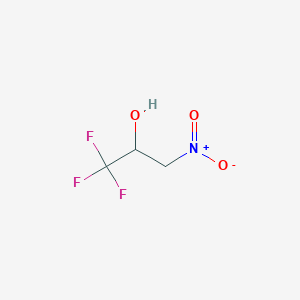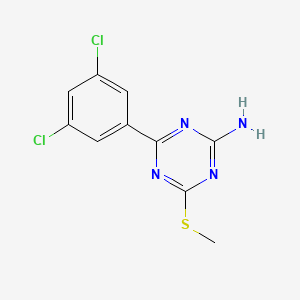
2-(Trifluorometoxibenzo)amidoxima
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethoxy compounds, including 2-(Trifluoromethoxy)benzamidoxime, involves the use of trifluoromethyl ethers. These ethers are increasingly being used in pharmaceutical research due to their stability, lipophilicity, and high electronegativity . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethoxy)benzamidoxime consists of a benzene ring with a trifluoromethoxy group (OCF3) and an amidoxime group (C(=NOH)NH2) attached to it .Chemical Reactions Analysis
The trifluoromethoxy group in 2-(Trifluoromethoxy)benzamidoxime is becoming more important in both agrochemical research and pharmaceutical chemistry . It is used as a reactant in the synthesis of oxadiazoles .Physical and Chemical Properties Analysis
The trifluoromethoxy group confers increased stability and lipophilicity to the compound, in addition to its high electronegativity . The compound’s density and freezing point have been determined .Aplicaciones Científicas De Investigación
Desarrollo de Reactivos de Trifluorometoxilación
El grupo trifluorometoxilo (CF3O) es una nueva entidad en química debido a sus características únicas. El desarrollo de nuevos reactivos de trifluorometoxilación es crucial, ya que hace que los compuestos que contienen CF3O sean más accesibles. La 2-(Trifluorometoxibenzo)amidoxima puede ser un candidato potencial en la síntesis de estos reactivos, facilitando la introducción del grupo CF3O en varias moléculas .
Investigación Farmacéutica
En química medicinal, la introducción de un grupo trifluorometoxilo puede alterar significativamente la actividad biológica de los compuestos. La this compound podría utilizarse para sintetizar nuevos fármacos donde se necesita el grupo CF3O para aumentar la eficacia o la estabilidad de las moléculas de los fármacos .
Ciencia de los Materiales
Las propiedades electrónicas únicas del grupo CF3O pueden explotarse en la ciencia de los materiales. La this compound podría utilizarse en el desarrollo de materiales con propiedades electrónicas o fotónicas específicas, lo que podría afectar a la producción de semiconductores avanzados o células fotovoltaicas .
Química Analítica
La this compound puede servir como agente fluorogénico en los métodos espectrofluorométricos. Se utiliza para cuantificar uracilo y ácido orótico en muestras biológicas humanas, lo que es esencial para diagnosticar varios trastornos metabólicos .
Síntesis Orgánica
Este compuesto puede ser un reactivo en la síntesis de oxadiazoles, que son compuestos heterocíclicos con aplicaciones que van desde la agricultura hasta los productos farmacéuticos. Los oxadiazoles derivados de la this compound podrían conducir al descubrimiento de compuestos con propiedades novedosas .
Reacción de Derivación de la Fluorescencia
La this compound es adecuada para reacciones de derivación de la fluorescencia, una metodología ampliamente utilizada para cuantificar ciertos compuestos. Su papel en estas reacciones podría ser fundamental para desarrollar nuevas pruebas de diagnóstico o herramientas de investigación .
Ciencia Medioambiental
La resistencia a la degradación del grupo CF3O hace que la this compound sea un candidato para estudiar la persistencia medioambiental a largo plazo de los productos químicos y su impacto en los ecosistemas .
Desarrollo Agroquímico
Los compuestos con el grupo CF3O, como la this compound, pueden utilizarse para crear agroquímicos más eficaces. Su potencial para aumentar la potencia y la selectividad podría conducir al desarrollo de pesticidas y herbicidas de última generación .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(Trifluoromethoxy)benzamidoxime plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a suitable reactant in fluorescence deriving reactions, which are widely used to quantify uracil . Additionally, 2-(Trifluoromethoxy)benzamidoxime may be used as a reactant in the synthesis of oxadiazoles . These interactions highlight the compound’s versatility and potential in biochemical research.
Cellular Effects
2-(Trifluoromethoxy)benzamidoxime exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a fluorogenic agent in the quantification of orotic acid by spectrofluorometric methods in human biological specimens
Molecular Mechanism
The molecular mechanism of 2-(Trifluoromethoxy)benzamidoxime involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s amidoxime functional group plays a key role in these interactions, facilitating binding with target biomolecules . This binding can result in the modulation of enzymatic activity and subsequent alterations in cellular functions, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethoxy)benzamidoxime can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Trifluoromethoxy)benzamidoxime is stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethoxy)benzamidoxime vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks. Studies in animal models provide valuable insights into the compound’s dosage-dependent effects and help guide its safe and effective use.
Metabolic Pathways
2-(Trifluoromethoxy)benzamidoxime is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include phase I and phase II reactions, which involve oxidation, reduction, and conjugation processes . These metabolic reactions are essential for the compound’s biotransformation and elimination from the body, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethoxy)benzamidoxime within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2-(Trifluoromethoxy)benzamidoxime exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and achieving desired biochemical outcomes.
Propiedades
IUPAC Name |
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)
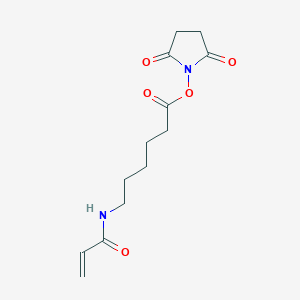
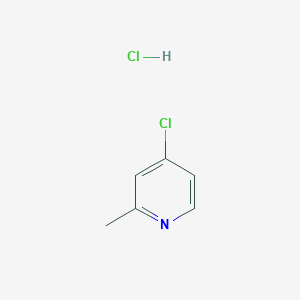




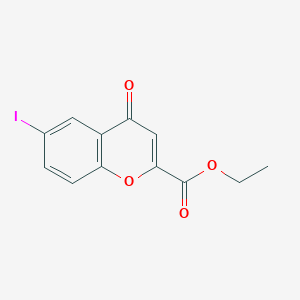
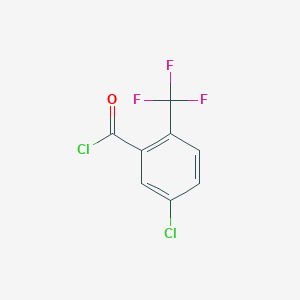
![1,2-Bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane](/img/structure/B1597157.png)
